Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV)

Description

Significance of Metal-Organic Precursors in Thin Film Technologies

Metal-organic precursors are compounds containing a central metal atom bonded to one or more organic ligands. They are fundamental to chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques, which are cornerstone processes in fabricating thin films for microelectronics and other advanced applications. researchgate.netresearchgate.net The success of methods like Metal-Organic Chemical Vapor Deposition (MOCVD) is due to their adaptability and suitability for low-temperature deposition processes. wikipedia.org

These precursors offer significant advantages over traditional inorganic precursors (like metal halides). wikipedia.orgmdpi.com Their organic ligands can be tailored to fine-tune the precursor's physical properties, such as volatility, thermal stability, and reactivity. This tunability is crucial for achieving controlled, reproducible film growth. MOCVD, for instance, enables large-scale production, excellent conformal coverage on complex topographies, and the ability to create materials that might be inaccessible through other methods. wikipedia.orgaip.org ALD, a related technique, relies on self-limiting surface reactions to deposit films one atomic layer at a time, offering unparalleled precision in thickness and uniformity control, which is essential for modern electronic devices. mdpi.com

Overview of Hafnium Precursors in Microelectronics and Nanotechnology

Hafnium-based oxides are prominent high-k dielectric materials, meaning they can store more charge in a smaller space compared to traditional silicon dioxide (SiO₂). balazs.comrsc.org This property is vital for manufacturing next-generation transistors and memory devices like DRAM capacitors. balazs.comsemiengineering.com The performance of these hafnium oxide films is directly linked to the choice of the hafnium precursor used in the ALD or MOCVD process. semiengineering.com

Several classes of hafnium precursors have been developed, each with distinct characteristics:

Hafnium Halides: Hafnium tetrachloride (HfCl₄) is a common halide precursor. It is thermally stable and allows for carbon-free deposition. However, its low volatility and the generation of corrosive byproducts like HCl can be detrimental to the film quality and the deposition equipment. mdpi.combalazs.com

Hafnium Amides: Precursors like tetrakis(dimethylamido)hafnium (TDMAH) and tetrakis(ethylmethylamido)hafnium (TEMAH) offer higher reactivity and are suitable for lower-temperature deposition, which is often desirable. mdpi.combalazs.comsigmaaldrich.com They are generally more volatile than halides. researchgate.net

Hafnium Alkoxides: This class of precursors is considered a promising alternative, providing moderate reactivity, good thermal stability, and being relatively cost-effective and safer to handle. mdpi.com The properties of alkoxide precursors can be influenced by the size and structure of the alkoxide ligands. mdpi.com

The ideal precursor should be a liquid with high volatility for consistent delivery, thermally stable to prevent decomposition before reaching the substrate, yet reactive enough to ensure efficient film growth. balazs.comsemiengineering.com

Positioning of Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) within Precursor Development

Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV), often abbreviated as Hf(mmp)₄, represents an advanced generation of hafnium alkoxide precursors. ereztech.com It is a volatile liquid complex specifically developed for the growth of high-quality hafnium oxide (HfO₂) films via MOCVD and ALD. ereztech.com Its liquid state at room temperature simplifies handling and delivery in deposition systems compared to solid precursors. balazs.comereztech.com

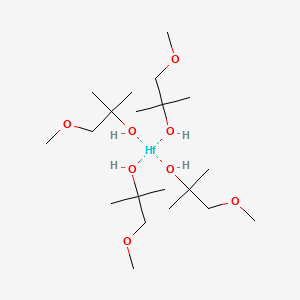

The molecular structure of Hf(mmp)₄, featuring sterically bulky alkoxide ligands, is designed to provide a favorable combination of volatility and thermal stability. This balance is critical for achieving the self-limiting growth characteristic of ALD processes and for producing pure, uniform films in MOCVD. ereztech.comosti.gov As a member of the alkoxide family, it is an alternative to amide and halide precursors, aiming to optimize the deposition process for high-performance microelectronic devices. mdpi.com

| Property | Value |

| Synonyms | Hafnium MMP, Hf(mmp)₄, Hafnium tetrakis(1-methoxy-2-methyl-2-propanolate) |

| CAS Number | 309915-48-8 |

| Molecular Formula | C₂₀H₄₄HfO₈ |

| Molecular Weight | 591.05 g/mol |

| Appearance | Liquid |

| Melting Point | -5 °C (23 °F) |

| Boiling Point | 135 °C (275 °F) at 10.1 hPa (7.6 mmHg) |

Data sourced from Ereztech and Alfa Chemistry. ereztech.comalfa-chemistry.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

hafnium;1-methoxy-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H12O2.Hf/c4*1-5(2,6)4-7-3;/h4*6H,4H2,1-3H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCHLVMRAOQSDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)O.CC(C)(COC)O.CC(C)(COC)O.CC(C)(COC)O.[Hf] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H48HfO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Structure Considerations of Tetrakis 1 Methoxy 2 Methyl 2 Propoxy Hafnium Iv

Ligand Synthesis and Design Principles for Alkoxide Precursors

The ligand in Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is 1-methoxy-2-methyl-2-propanol (B1581569). The design of this ligand is crucial as it dictates the volatility, thermal stability, and reactivity of the final hafnium precursor. The methoxy (B1213986) group introduces an additional coordination site, potentially influencing the precursor's decomposition pathway, while the tertiary alcohol structure impacts its steric bulk.

Two primary synthetic routes are considered for the preparation of 1-methoxy-2-methyl-2-propanol: the Williamson ether synthesis and the ring-opening of an epoxide.

Williamson Ether Synthesis: This classic method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comkhanacademy.orgyoutube.com In the context of synthesizing 1-methoxy-2-methyl-2-propanol, one potential pathway would involve the reaction of the sodium salt of 2-methyl-1,2-propanediol with a methyl halide (e.g., methyl iodide or methyl chloride). The reaction proceeds via an SN2 mechanism, where the alkoxide nucleophilically attacks the methyl halide. masterorganicchemistry.com

A general representation of this reaction is: HOCH₂C(CH₃)₂OH + NaH → NaOCH₂C(CH₃)₂OH + H₂ NaOCH₂C(CH₃)₂OH + CH₃X → CH₃OCH₂C(CH₃)₂OH + NaX

Ring-Opening of Isobutylene (B52900) Oxide: An alternative and industrially viable route is the ring-opening of isobutylene oxide with methanol (B129727). This reaction can be catalyzed by either an acid or a base. oup.comquora.com

Acid-catalyzed ring-opening: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the epoxide more susceptible to nucleophilic attack. The methanol molecule then attacks the more substituted carbon atom of the epoxide ring, leading to the desired product. libretexts.org

Base-catalyzed ring-opening: Under basic conditions, methanol is deprotonated to form the more nucleophilic methoxide (B1231860) ion. The methoxide ion then attacks the less sterically hindered carbon of the epoxide ring in an SN2 fashion. libretexts.org

The choice of catalyst and reaction conditions can influence the regioselectivity of the ring-opening reaction.

Coordination Chemistry and Molecular Structure of Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV)

The synthesis of Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) typically involves the reaction of a hafnium(IV) halide, most commonly hafnium tetrachloride (HfCl₄), with four equivalents of the 1-methoxy-2-methyl-2-propanol ligand in the presence of a base to neutralize the liberated hydrogen chloride. chemrxiv.org Anhydrous conditions are crucial to prevent the formation of hafnium oxides or hydroxides. rsc.org

A general reaction scheme is as follows: HfCl₄ + 4 CH₃OCH₂C(CH₃)₂OH + 4 Base → Hf(OCH₂C(CH₃)₂OCH₃)₄ + 4 Base·HCl

Alternatively, the compound can be synthesized via an alcoholysis reaction, where a different hafnium alkoxide, such as hafnium isopropoxide, is reacted with an excess of 1-methoxy-2-methyl-2-propanol. The equilibrium is driven towards the desired product by removing the more volatile alcohol (isopropanol in this case) by distillation. google.com

Hf(O-iPr)₄ + 4 CH₃OCH₂C(CH₃)₂OH ⇌ Hf(OCH₂C(CH₃)₂OCH₃)₄ + 4 i-PrOH

Interactive Data Table: Properties of Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV)

| Property | Value | Reference |

| Chemical Formula | C₂₀H₄₄HfO₈ | ereztech.com |

| Molecular Weight | 591.05 g/mol | ereztech.com |

| CAS Number | 309915-48-8 | ereztech.com |

| Appearance | Liquid | ereztech.comereztech.com |

| Melting Point | -5 °C | ereztech.com |

| Boiling Point | 135 °C @ 7.6 mmHg | ereztech.comereztech.com |

Purification Strategies for High-Purity Precursor Feedstock

The purity of the hafnium alkoxide precursor is paramount for achieving high-quality thin films with reproducible electronic properties. Impurities, such as residual chlorides from the synthesis or partially hydrolyzed species, can be detrimental to the performance of the final device. Therefore, rigorous purification strategies are essential.

Fractional Distillation: Given that Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is a liquid with a defined boiling point, fractional distillation under reduced pressure is a primary method for its purification. ereztech.comereztech.com This technique separates the desired product from less volatile impurities (such as oligomeric species or salts) and more volatile impurities (such as residual solvents or starting materials). Performing the distillation under vacuum is crucial to prevent thermal decomposition of the precursor at higher temperatures.

Recrystallization: For solid hafnium alkoxides, recrystallization is an effective purification method. chemrxiv.org While the target compound is a liquid at room temperature, this technique could be applicable if it solidifies at lower temperatures or if solid derivatives can be formed and subsequently reconverted. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution to allow the pure compound to crystallize, leaving impurities behind in the mother liquor.

The selection of the purification method depends on the physical state of the compound and the nature of the impurities. A combination of techniques may be necessary to achieve the high purity levels required for microelectronics applications.

Advanced Characterization Techniques for Tetrakis 1 Methoxy 2 Methyl 2 Propoxy Hafnium Iv As a Precursor

Thermal Analysis Investigations for Vaporization and Decomposition Behavior

Thermal analysis techniques are fundamental in determining the viability of a precursor for vapor deposition processes. These methods provide critical data on volatility, thermal stability, and decomposition pathways, which are essential for defining the process window (the temperature range in which the precursor is sufficiently volatile and stable).

Thermogravimetric Analysis (TGA) for Volatility and Thermal Stability

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the volatility and thermal stability of precursors like Hf(mmp)4. By monitoring the mass of a sample as a function of temperature under a controlled atmosphere, TGA can determine the temperature at which the compound vaporizes or decomposes.

For a precursor to be effective, it must exhibit high volatility, allowing it to be transported in the vapor phase to the substrate, and it must be thermally stable within the desired deposition temperature window to prevent premature decomposition in the delivery lines or in the gas phase. balazs.com TGA data for similar hafnium alkoxide precursors show that their thermal properties can vary significantly. nih.gov For instance, a study on various hafnium precursors indicated that the thermal stability follows the order: Tetrakis(diethylamino)hafnium(IV) < Tetrakis(dimethylamido)hafnium(IV) < Tetrakis(ethylmethylamido)hafnium(IV) ~ Hafnium(IV) tert-butoxide ~ Hf(OtBu)2(mmp)2. mocvd-precursor-encyclopedia.de

Table 1: Expected TGA Data Interpretation for Hf(mmp)4

| Parameter | Interpretation | Desired Characteristic for ALD/MOCVD |

|---|---|---|

| Onset Temperature of Weight Loss | Indicates the temperature at which vaporization becomes significant. | Low enough for sufficient vapor pressure at the desired delivery temperature. |

| Slope of the TGA Curve | Reflects the rate of vaporization. | A steep, single-step loss is indicative of clean and efficient vaporization. |

| Residual Mass | Represents the amount of non-volatile material (impurities or decomposition products). | Close to zero, indicating complete vaporization and high purity. |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is employed to detect thermal transitions such as melting, boiling, and decomposition.

For Hf(mmp)4, which is a liquid at room temperature with a reported melting point of -5°C, DSC can provide valuable information about its phase transitions and thermal stability. ereztech.comichemical.com A DSC thermogram of an ideal precursor would show an endothermic peak corresponding to its boiling point without any exothermic peaks that would indicate decomposition. The absence of decomposition events within the operational temperature range is crucial for a stable deposition process. A study on a similar liquid hafnium precursor, tetrakis(1-(N,N-dimethylamino)-2-propoxy)hafnium [Hf(dmap)4], showed it to be stable at temperatures as high as 371 °C via DSC analysis. figshare.com This high thermal stability is attributed to its alkoxide structure. figshare.com

Table 2: Physical Properties of Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV)

| Property | Value |

|---|---|

| Molecular Formula | C20H44HfO8 |

| Molecular Weight | 591.05 g/mol |

| Appearance | Liquid |

| Melting Point | -5 °C (23 °F) |

| Boiling Point | 135 °C (275 °F) at 7.6 mmHg |

| Density | 1.303 g/mL at 25 °C |

Spectroscopic Characterization for Chemical Integrity and Ligand Interactions

Spectroscopic techniques are indispensable for confirming the chemical structure, purity, and bonding characteristics of Hf(mmp)4. These methods provide a molecular-level understanding of the precursor's integrity before and during the deposition process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of chemical compounds. For Hf(mmp)4, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the 1-methoxy-2-methyl-2-propoxy ligands to the central hafnium atom. The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectrum provide a detailed fingerprint of the molecule's structure. royalsocietypublishing.orgtosoh.co.jp

NMR can also be used to monitor the thermal degradation of precursors. balazs.com By heating a sample of the precursor and acquiring NMR spectra at different time intervals, the formation of decomposition by-products can be identified and quantified. balazs.com For Hf(mmp)4, the NMR spectrum is expected to conform to its structure, indicating a high level of purity. ereztech.com

Table 3: Expected ¹H NMR Signals for the 1-methoxy-2-methyl-2-propoxy Ligand

| Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| -C(CH₃)₂ | 1.0 - 1.5 | Singlet |

| -CH₂- | 3.0 - 3.5 | Singlet |

| -OCH₃ | 3.2 - 3.8 | Singlet |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the chemical bonds within a molecule. The spectra are unique to a particular compound and can be used as a "fingerprint" for identification and purity assessment.

For Hf(mmp)4, the IR and Raman spectra would exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of the C-H, C-O, and Hf-O bonds. These techniques can be used to confirm the presence of the organic ligands and their coordination to the hafnium center. uwo.ca Furthermore, in-situ IR spectroscopy can be employed to monitor the chemical reactions occurring on the substrate surface during the ALD or MOCVD process. uwo.ca

Mass Spectrometry for Molecular Fragmentation and Purity Assessment

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a highly sensitive technique used to determine the molecular weight of a compound, confirm its elemental composition, and investigate its fragmentation patterns.

For Hf(mmp)4, mass spectrometry can verify its molecular weight of 591.05 g/mol . ereztech.com The fragmentation pattern observed in the mass spectrum can provide insights into the strength of the chemical bonds within the molecule and help to understand its decomposition pathways. When coupled with a separation technique like gas chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying impurities in the precursor, which is crucial for maintaining the quality and performance of the deposited thin films.

Vapor Pressure Studies and Delivery System Compatibility

The efficacy of Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV), also known as Hf(mmp)4, as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) is fundamentally linked to its volatility and thermal stability. ereztech.comresearchgate.net Adequate vapor pressure at a controlled temperature is crucial for ensuring consistent and repeatable delivery of the precursor molecules to the substrate surface.

Vapor Pressure

Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is a liquid precursor with volatility suitable for vapor deposition techniques. ereztech.commocvd-precursor-encyclopedia.de Detailed studies characterizing its complete vapor pressure curve are not extensively published in peer-reviewed literature; however, key data points are available from suppliers. The compound has a reported boiling point of 135 °C at a pressure of 7.6 mmHg (10.1 hPa). ereztech.comereztech.com This property indicates that moderate heating is sufficient to generate the vapor phase concentration required for typical deposition processes.

The volatility of a precursor is a critical parameter for ALD and CVD, as it must be high enough for efficient transport to the reaction chamber but low enough to prevent condensation in the delivery lines. researchgate.net For liquid precursors like Hf(mmp)4, this balance is well-managed through controlled heating of the delivery system.

| Temperature (°C) | Pressure (mmHg) | Pressure (hPa) | Pressure (atm) |

|---|---|---|---|

| 135 | 7.6 | 10.1 | ~0.01 |

Delivery System Compatibility

As a liquid, Hf(mmp)4 is compatible with standard delivery systems designed for organometallic precursors in semiconductor manufacturing. ereztech.com The most common method for its delivery is a bubbler system. ereztech.com In this setup, an inert carrier gas (such as nitrogen or argon) is passed through the heated liquid precursor, becoming saturated with its vapor. This precursor-laden gas is then transported to the deposition chamber.

To ensure consistent delivery and prevent condensation, the precursor is typically stored in specialized vessels like glass or metal ampules or bubblers. ereztech.com Research comparing Hf(mmp)4 to other hafnium precursors, such as hafnium alkylamides, notes that it requires moderate evaporator (bubbler) temperatures to achieve oxide growth rates suitable for manufacturing processes. mocvd-precursor-encyclopedia.de For instance, in MOCVD applications, the oxide growth rate for Hf(mmp)4 shows a significant increase in the temperature range of 300–400°C, which corresponds to the kinetic control region of the deposition process. mocvd-precursor-encyclopedia.de This necessitates a delivery system capable of maintaining stable temperatures to control the precursor's partial pressure in the gas stream accurately.

Application in Vapor Phase Deposition Processes for Hafnium Containing Films

Chemical Vapor Deposition (CVD) Technologies

Chemical Vapor Deposition (CVD) is a widely employed technique for producing high-performance thin films. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. The use of Hf(mmp)₄ in various CVD technologies highlights its versatility as a hafnium source.

In Metal-Organic Chemical Vapor Deposition (MOCVD), Hf(mmp)₄ serves as a metal-organic precursor for the deposition of hafnium oxide (HfO₂) films. The growth of these films is highly dependent on the deposition temperature, exhibiting distinct kinetic and diffusion-controlled regimes.

Research has shown that for Hf(mmp)₄, the oxide growth rate is kinetically controlled in the temperature range of 300–400°C. mocvd-precursor-encyclopedia.de In this regime, the rate of film growth is primarily determined by the rate of chemical reactions occurring on the substrate surface. As the temperature increases, the growth transitions to a diffusion-controlled regime, which is observed between 400°C and 500°C. mocvd-precursor-encyclopedia.de In this higher temperature range, the growth rate is limited by the transport of the precursor molecules to the substrate surface.

A comparative study with another hafnium precursor, tetrakis(dimethylamido)hafnium(IV) (Hf(NMe₂)₄), revealed that Hf(mmp)₄ requires a higher temperature for the onset of HfO₂ growth. mocvd-precursor-encyclopedia.de However, both precursors can achieve significant oxide growth rates, exceeding 0.3 µm/h at moderate evaporator temperatures. mocvd-precursor-encyclopedia.de At temperatures above 550°C, the growth rate for films derived from Hf(mmp)₄ begins to decrease. This decline is attributed to the depletion of the precursor in the gas phase and its decomposition on the reactor walls due to radiative heating from the substrate. mocvd-precursor-encyclopedia.de

| Parameter | Value/Range | Reference |

|---|---|---|

| Precursor | Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) (Hf(mmp)₄) | mocvd-precursor-encyclopedia.de |

| Deposited Film | Hafnium Oxide (HfO₂) | mocvd-precursor-encyclopedia.de |

| Kinetically Controlled Growth Regime | 300–400°C | mocvd-precursor-encyclopedia.de |

| Diffusion-Controlled Growth Regime | 400–500°C | mocvd-precursor-encyclopedia.de |

| Onset of Growth Rate Decrease | ≥ 550°C | mocvd-precursor-encyclopedia.de |

| Typical Film Microstructure | Columnar | mocvd-precursor-encyclopedia.de |

Currently, there is a lack of specific research literature detailing the application of Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) in Chemical Beam Vapor Deposition (CBVD) processes.

Atomic Layer Deposition (ALD) Methodologies

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on the sequential use of self-limiting chemical reactions. ALD is renowned for its ability to produce conformal and uniform films with atomic-level thickness control, which is critical for the fabrication of next-generation electronic devices.

While the use of various hafnium precursors in ALD is well-documented, specific research focusing on the optimization of ALD processes using Hf(mmp)₄ is limited. One study noted that the growth per cycle (GPC) for HfO₂ deposition with a 2-second pulse of Hf(mmp)₄ was low at temperatures below 300°C. researchgate.net This lower GPC is attributed to the steric hindrance caused by the bulky ligands of the Hf(mmp)₄ molecule. The same study also observed partial decomposition of the precursor at temperatures above 300°C. researchgate.net Achieving a self-limiting growth regime, which is the hallmark of ALD, requires careful optimization of process parameters such as precursor pulse and purge times, and substrate temperature to avoid thermal decomposition and ensure surface-controlled reactions.

The choice of oxidant is a critical parameter in the ALD of metal oxides as it significantly influences the film's chemical and physical properties. Common oxidants used in HfO₂ ALD include water (H₂O) and ozone (O₃).

Ozone is often favored as an oxidant in ALD due to its high reactivity, which can lead to more complete combustion of the precursor ligands and result in films with lower impurity levels. mks.com The absence of hydrogen in the ozone molecule also mitigates the incorporation of hydroxyl (-OH) groups into the film, which can be detrimental to its electrical properties. mks.com ALD processes utilizing ozone have been shown to produce films with superior electrical characteristics, including improved charge injection stability and lower leakage current densities. mks.com

In contrast, water is a more traditional oxidant in ALD. While effective, its use can sometimes lead to the incorporation of hydrogen and hydroxyl impurities, particularly at lower deposition temperatures. researchgate.net The properties of HfO₂ films, including their crystallinity and impurity concentrations, are strongly dependent on the deposition temperature when using water as the oxidant. researchgate.net

A direct comparative study on the impact of different oxidant sources specifically for the ALD of HfO₂ using Hf(mmp)₄ is not extensively covered in the available literature. However, the general principles suggest that ozone would likely lead to films with higher purity and better electrical performance compared to water, though process optimization would be necessary to account for the specific reactivity of the Hf(mmp)₄ precursor.

Ligand Exchange Mechanisms and Byproduct Formation in ALD

The deposition of hafnium oxide (HfO₂) films using Atomic Layer Deposition (ALD) with Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV), often abbreviated as Hf(mmp)₄, involves sequential, self-limiting surface reactions. The core of the ALD process lies in the ligand exchange mechanism between the hafnium precursor and a co-reactant, typically an oxygen source like water (H₂O) or ozone (O₃).

The general mechanism for an ALD cycle can be described in two half-reactions. In the first half-reaction, the Hf(mmp)₄ precursor is introduced to a hydroxylated surface (Surf-OH). A ligand exchange occurs where one or more of the bulky 1-methoxy-2-methyl-2-propoxy ligands react with the surface hydroxyl groups. This reaction anchors a hafnium-containing species to the surface and releases the protonated ligand as a volatile byproduct, 1-methoxy-2-methyl-2-propanol (B1581569).

First Half-Reaction: Surf-OH* + Hf(OC(CH₃)₂CH₂OCH₃)₄ → Surf-O-Hf(OC(CH₃)₂CH₂OCH₃)₃* + HOC(CH₃)₂CH₂OCH₃

In the second half-reaction, the oxygen source (e.g., H₂O or O₃) is pulsed into the chamber. It reacts with the remaining ligands on the now surface-bound hafnium complex. This step removes the rest of the organic ligands and forms a new hydroxylated surface, preparing it for the next ALD cycle. The byproducts of this step are again the volatile alcohol, 1-methoxy-2-methyl-2-propanol.

Second Half-Reaction (with H₂O): Surf-O-Hf(OC(CH₃)₂CH₂OCH₃)₃* + 3H₂O → Surf-O-HfO(OH)* + 3HOC(CH₃)₂CH₂OCH₃

The choice of co-reactant can significantly influence reaction pathways and byproduct formation. When ozone is used, the reaction mechanism is more complex. Ozone can aggressively oxidize the ligands, potentially leading to the formation of not only the expected alcohol but also other byproducts like aldehydes, ketones, or carbon dioxide, depending on the deposition temperature and ozone concentration. This aggressive oxidation can sometimes result in lower carbon impurity levels in the final film compared to processes using water. However, it can also lead to the undesirable formation of a silicon dioxide interfacial layer when depositing on silicon substrates.

The completeness of these ligand exchange reactions is crucial for achieving ideal ALD growth. Incomplete reactions due to factors like steric hindrance from the bulky mmp ligands, low deposition temperatures, or insufficient pulse/purge times can lead to the incorporation of carbon and hydrogen impurities into the film. The primary byproduct, 1-methoxy-2-methyl-2-propanol, is volatile and must be completely purged from the reactor to prevent it from re-adsorbing on the surface or participating in side reactions in subsequent cycles, which could degrade film quality.

Research comparing different hafnium precursors, such as alkoxides and amides, shows that the reactivity and the energy barriers for ligand exchange are highly dependent on the ligand structure. mdpi.com For instance, hafnium amides often exhibit higher reactivity at lower temperatures compared to alkoxide precursors. mdpi.com The thermal stability of the precursor itself is also a critical factor; if the deposition temperature is too high, the precursor may thermally decompose, leading to a chemical vapor deposition (CVD)-like growth mode, increased impurity incorporation, and loss of film conformality. figshare.com

Table 1: Key Byproducts in Hf(mmp)₄ ALD Processes

| Co-reactant | Primary Byproduct | Potential Secondary Byproducts |

|---|---|---|

| Water (H₂O) | 1-methoxy-2-methyl-2-propanol | - |

Combinatorial Deposition Approaches

Combinatorial deposition is a high-throughput methodology used to rapidly screen and optimize material properties by creating thin films with controlled spatial variations in composition, thickness, or structure on a single substrate. This approach is particularly valuable for developing novel hafnium-containing films for applications in microelectronics, such as high-κ dielectrics.

In the context of ALD, combinatorial approaches can be implemented to explore multicomponent oxide systems, such as hafnium silicate (B1173343) (HfSixOy) or hafnium aluminum oxide (HfAlOx). This is typically achieved by utilizing a "supercycle" ALD approach. A supercycle consists of a specific ratio of individual ALD cycles for each component material. cambridge.orgresearchgate.net For example, to create a hafnium silicate film, one might alternate cycles of a hafnium precursor like Hf(mmp)₄ with an oxygen source, and a silicon precursor (e.g., a silicon alkoxide or amide) with the same or a different oxygen source.

By varying the ratio of HfO₂ cycles to SiO₂ cycles within the supercycle across the substrate, a composition gradient is created. This allows for the systematic study of how properties like dielectric constant, leakage current, and thermal stability change as a function of the hafnium-to-silicon ratio. For instance, adding aluminum oxide to hafnium oxide has been shown to suppress crystallization, which can be beneficial for maintaining an amorphous film structure at higher processing temperatures. cambridge.org

Combinatorial methods are not limited to composition. Gradients in film thickness can be created by varying the number of deposition cycles across the substrate. Furthermore, process parameters like deposition temperature can be varied spatially to study their effect on film properties such as crystallinity and density.

The use of liquid precursors like Hf(mmp)₄ is advantageous for combinatorial ALD because their delivery can be precisely controlled, enabling the creation of well-defined compositional libraries. The compatibility of different precursors is a key consideration. Ideally, the chosen precursors should have overlapping ALD temperature windows and similar thermal characteristics to ensure consistent, self-limiting growth for all components of the composite film. cambridge.org

Table 2: Examples of Combinatorial Studies on Hafnium-Containing Films

| Material System | Deposition Technique | Precursors | Investigated Properties |

|---|---|---|---|

| Hafnium Silicate (HfSixOy) | ALD Supercycles | Hafnium and Silicon Precursors + Oxidant | Composition, Dielectric Constant, Leakage Current |

| Hafnium Aluminum Oxide (HfAlOx) | ALD Supercycles | TDEAH, TDEAA, Ozone | Crystallization Temperature, Amorphous Structure Stability |

Table of Compounds

| Compound Name | Abbreviation or Formula |

|---|---|

| Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) | Hf(mmp)₄ |

| Hafnium Oxide | HfO₂ |

| Water | H₂O |

| Ozone | O₃ |

| 1-methoxy-2-methyl-2-propanol | HOC(CH₃)₂CH₂OCH₃ |

| Carbon Dioxide | CO₂ |

| Hafnium Silicate | HfSixOy |

| Hafnium Aluminum Oxide | HfAlOx |

| Silicon Dioxide | SiO₂ |

| Tetrakis(diethylamino)hafnium | TDEAH |

| Tetrakis(diethylamino)aluminum | TDEAA |

| Tetrakis(1-(N,N-dimethylamino)-2-propoxy)hafnium | Hf(dmap)₄ |

| Tetrakis(1-(N,N-dimethylamino)-2-propoxy)zirconium | Zr(dmap)₄ |

Synthesis and Properties of Advanced Hafnium Based Materials Via Tetrakis 1 Methoxy 2 Methyl 2 Propoxy Hafnium Iv

Hafnium Oxide (HfO2) Thin Films

Hafnium oxide (HfO2), or hafnia, is a material of significant interest due to its high dielectric constant (high-κ), wide bandgap, and excellent thermal stability, making it a leading candidate to replace silicon dioxide (SiO2) as the gate dielectric in modern semiconductor devices. wikipedia.orgmdpi.commdpi.com Hf(mmp)4 is a precursor used in MOCVD and ALD techniques to grow these essential HfO2 films. ereztech.com

The crystalline structure of HfO2 films is a critical parameter that dictates their electrical and physical properties. HfO2 can exist in several polymorphs, including monoclinic (P21/c), tetragonal (P42/nmc), and orthorhombic (Pca21) phases. tamu.edursc.orgepfl.ch The thermodynamically stable phase at ambient conditions is the monoclinic phase, which unfortunately possesses a lower dielectric constant compared to the metastable tetragonal and orthorhombic phases. tamu.edu

Films deposited using Hf(mmp)4 via ALD or MOCVD at lower temperatures (e.g., ~100-400°C) are typically amorphous. wisconsin.eduuwo.caresearchgate.net Post-deposition annealing is a common strategy to induce crystallization. The phase evolution is highly dependent on the annealing temperature, film thickness, and the underlying substrate.

Amorphous to Crystalline Transition: As-deposited amorphous films begin to crystallize at elevated temperatures. This transition is crucial as it can also lead to the formation of an undesirable low-permittivity interfacial layer, such as SiO2, when deposited on silicon. uwo.caresearchgate.net

Phase Transformation: Upon annealing, the amorphous film typically crystallizes into a mixture of monoclinic and metastable (tetragonal or orthorhombic) phases. wisconsin.edu The transformation into the stable monoclinic phase is generally observed at annealing temperatures above 700°C. epfl.ch The stabilization of the technologically important ferroelectric orthorhombic phase is often achieved in very thin films (under 10 nm) or through doping, where surface energy effects and mechanical stress from electrodes play a significant role. rsc.orgresearchgate.net

The table below summarizes the typical phase evolution of HfO2 thin films as a function of processing temperature.

| Deposition/Annealing Temperature | Predominant HfO2 Phase | Key Characteristics |

| Low Temperature (e.g., < 400°C) | Amorphous | Smooth, uniform films; lower leakage current initially. wisconsin.eduuwo.ca |

| Intermediate Temperature (e.g., 500-700°C) | Mixed (Monoclinic + Tetragonal/Orthorhombic) | Onset of crystallization; properties depend on phase mixture. epfl.chresearchgate.net |

| High Temperature (e.g., > 700°C) | Monoclinic | Thermodynamically stable phase; higher grain size. epfl.chwisconsin.edu |

Control over the microstructure and surface morphology of HfO2 films is essential for device performance, impacting factors like surface roughness, film density, and defect concentration. The deposition technique and process parameters are the primary levers for controlling these characteristics.

Using precursors like Hf(mmp)4 in ALD allows for atomic-level control over film thickness and results in highly conformal and uniform films. ereztech.com However, the final microstructure is heavily influenced by post-deposition treatments.

Grain Structure: As-deposited amorphous films are smooth, but annealing induces the formation of crystalline grains. wisconsin.edu Transmission electron microscopy often reveals a columnar grain structure in polycrystalline films. wisconsin.edu The grain size tends to increase with higher annealing temperatures and longer annealing times, growing from approximately 8.0 nm in as-deposited polycrystalline films to over 11.0 nm after high-temperature annealing. wisconsin.edu

Surface Roughness: Crystallization can lead to an increase in surface roughness. This is a critical concern in gate dielectric applications, as a rough interface can degrade carrier mobility. The deposition parameters, such as the power in reactive magnetron sputtering, have been shown to influence the growth of mounds on the surface, increasing roughness. mdpi.com

Film Density: The density of HfO2 films can be enhanced by using elevated substrate temperatures during deposition or by employing ion-assisted deposition (IAD) processes. Denser films generally exhibit a higher refractive index and improved durability.

Ternary and Multicomponent Hafnium Oxide Systems

To further refine the properties of hafnium-based dielectrics, HfO2 is often combined with other oxides to form ternary or multicomponent systems. Alloying HfO2 can increase its crystallization temperature, tune its dielectric constant, and improve its thermal stability with silicon. wikipedia.orgwikipedia.org

The integration of Al2O3 and ZrO2 into HfO2 creates a multicomponent oxide system with tailorable properties. While specific studies detailing the use of Hf(mmp)4 for this exact composite are not prevalent, the principles of ALD and MOCVD allow for the creation of such materials by co-dosing or creating nanolaminates of the individual oxides. Aluminum inclusion is known to increase the crystallization temperature of HfO2, helping to keep the film amorphous through higher-temperature processing steps. cityu.edu.hk Zirconium oxide (ZrO2) is structurally similar to HfO2 and can be used to stabilize the tetragonal phase, which has a higher dielectric constant. researchgate.net A composite of these three materials could theoretically offer a high dielectric constant, a high crystallization temperature, and low leakage currents.

Hafnium silicate (B1173343) (HfSixOy) is a prominent high-κ material that offers a compromise between the high dielectric constant of HfO2 and the excellent thermal stability and interface properties of SiO2. researchgate.net Adding silicon to hafnium oxide increases the material's crystallization temperature and band gap, although it slightly lowers the dielectric constant. wikipedia.org

Hafnium silicate films can be grown by ALD using a hafnium precursor like Hf(mmp)4 and a silicon precursor, such as tris(2-methyl-2-butoxy)silanol. uwo.ca The composition of the resulting HfxSi1−xO2 film can be precisely controlled by adjusting the ratio of precursor cycles during the ALD process. rsc.org These films are crucial for fabricating high-mobility thin-film transistors. rsc.org

The table below outlines the properties of HfO2 versus Hafnium Silicate.

| Property | Hafnium Oxide (HfO2) | Hafnium Silicate (HfSixOy) |

| Dielectric Constant (κ) | ~25 | 10-20 (varies with Si content) |

| Crystallization Temperature | Lower (~500°C) | Higher (can be >800°C) researchgate.net |

| Band Gap | ~5.7 eV wikipedia.org | Higher than HfO2, lower than SiO2 wikipedia.org |

| Thermal Stability with Si | Prone to interfacial SiO2 formation uwo.caresearchgate.net | More stable interface researchgate.netwikipedia.org |

Hafnium oxide is frequently integrated with other metal oxides like titanium oxide (TiO2) and zirconium oxide (ZrO2) to engineer specific properties.

Zirconium Oxide (ZrO2): HfO2 and ZrO2 are chemically very similar and form solid solutions. Alloying HfO2 with ZrO2 (forming HfxZr1-xO2) is a well-established method for stabilizing the ferroelectric orthorhombic phase over a wider compositional and thickness range. researchgate.net The deposition of these mixed oxides can be achieved using ALD by alternating pulses of a hafnium precursor, such as Hf(mmp)4, and a zirconium precursor, like tetrakis(dimethylamino)zirconium(IV). mdpi.com

The use of versatile precursors like Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) in advanced deposition processes enables the precise engineering of these complex oxide systems, paving the way for next-generation electronic and optical devices.

Role in Device Fabrication

The unique properties of hafnium oxide films derived from Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) make them indispensable in a variety of cutting-edge electronic devices. This section explores the specific applications of this precursor in the fabrication of key semiconductor components.

High-k Gate Dielectrics for MOSFETs and Advanced Transistors

The continued scaling of metal-oxide-semiconductor field-effect transistors (MOSFETs) has necessitated the replacement of traditional silicon dioxide (SiO₂) gate dielectrics with materials that have a higher dielectric constant. This allows for the maintenance of gate capacitance and control over the channel with physically thicker films, thereby reducing gate leakage current. Hafnium dioxide is a leading high-k material for this purpose.

Hf(mmp)₄ is utilized as a precursor in ALD and MOCVD processes to deposit ultrathin, uniform, and conformal HfO₂ films that serve as the gate dielectric. The choice of precursor is critical, as it influences the electrical properties and reliability of the transistor. While specific studies detailing the performance of MOSFETs using HfO₂ exclusively from Hf(mmp)₄ are not extensively available in the public domain, the general advantages of using a high-quality metal-organic precursor like Hf(mmp)₄ can be inferred. These precursors are designed to have good volatility and thermal stability, enabling precise control over film growth at the atomic level.

Research on HfO₂ gate dielectrics has shown significant improvements in transistor performance, including reduced leakage currents and enhanced drive currents compared to SiO₂-based devices. For instance, HfO₂-based MOSFETs have demonstrated the potential to overcome the limitations of conventional silicon-based devices. The electrical characteristics of such devices are heavily dependent on the quality of the HfO₂ film and the interface between the dielectric and the silicon channel.

| Parameter | HfO₂ Gate Dielectric | Conventional SiO₂ Gate Dielectric |

| Dielectric Constant (k) | ~25 | 3.9 |

| Equivalent Oxide Thickness (EOT) | < 1.0 nm | Scaled to physical limits |

| Gate Leakage Current | Significantly Reduced | High due to direct tunneling |

| Transistor Performance | Improved drive current and switching speed | Limited by leakage and reliability |

Dielectric Layers in Dynamic Random Access Memories (DRAMs)

In Dynamic Random Access Memories (DRAMs), capacitors are used to store data bits as electrical charge. As DRAM cell sizes shrink, maintaining sufficient capacitance to ensure data integrity becomes a major challenge. High-k materials like HfO₂ are employed as the dielectric in these capacitors to boost capacitance without increasing the cell area. The three-dimensional nature of modern DRAM capacitors, often in the form of deep trenches or stacked structures, places stringent demands on the conformality of the deposited dielectric film.

ALD using precursors such as Hf(mmp)₄ is the preferred method for depositing HfO₂ in these high-aspect-ratio structures. The self-limiting nature of ALD allows for the uniform coating of complex 3D geometries, which is crucial for consistent capacitor performance across the memory array. Hf(mmp)₄'s properties, such as its vapor pressure and reactivity, are key to achieving the required step coverage in deep trench structures.

The use of HfO₂ in DRAM capacitors leads to higher capacitance density, enabling smaller and more advanced memory cells. This, in turn, contributes to higher memory densities and improved performance in computing systems.

| Property | HfO₂ Dielectric in DRAM | Traditional Dielectrics (e.g., SiO₂) |

| Capacitance Density | High | Low |

| Conformality in 3D Structures | Excellent (with ALD) | Challenging |

| Leakage Current | Low | Increases with scaling |

| Reliability | High | Can be a concern at smaller nodes |

Resistive Switching Memory Devices (Memristors)

Resistive switching memory, also known as ReRAM or memristors, is a promising next-generation non-volatile memory technology. These devices operate by switching between a high resistance state (HRS) and a low resistance state (LRS) under the application of an electric field. The active material in many memristors is a metal oxide, with HfO₂ being a widely studied candidate.

The resistive switching phenomenon in HfO₂ is generally attributed to the formation and rupture of conductive filaments composed of oxygen vacancies. The quality and properties of the HfO₂ film, which are influenced by the deposition precursor and conditions, play a critical role in the device's performance, including its endurance (number of switching cycles) and retention (how long the states are maintained).

| Performance Metric | Typical HfO₂ Memristor |

| Switching Speed | Nanoseconds |

| Endurance | > 10⁶ cycles |

| Data Retention | > 10 years |

| On/Off Ratio (HRS/LRS) | > 10 |

Novel Architectures for 3D Integrated Circuits

The move towards three-dimensional integrated circuits (3D ICs) is a key strategy to continue increasing transistor density and performance beyond the limits of traditional 2D scaling. This involves stacking multiple layers of active devices, which requires the deposition of high-quality materials on complex, non-planar topographies.

The ability to deposit highly conformal thin films is paramount for the successful fabrication of 3D ICs. ALD, with precursors like Hf(mmp)₄, is a critical enabling technology for these advanced architectures. The use of Hf(mmp)₄ for depositing HfO₂ is relevant for various components within a 3D IC, including gate dielectrics for vertical transistors (like FinFETs or gate-all-around FETs), dielectrics for 3D capacitors, and potentially as the active layer in 3D-stacked memristor arrays.

The excellent step coverage and precise thickness control offered by ALD with suitable precursors ensure that the performance of devices in a 3D stack is uniform and reliable, regardless of their position in the complex architecture.

Mechanistic Insights and Theoretical Studies of Tetrakis 1 Methoxy 2 Methyl 2 Propoxy Hafnium Iv Chemistry

Density Functional Theory (DFT) Investigations of Precursor Reactions

While specific, in-depth Density Functional Theory (DFT) studies exclusively focused on Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) are not extensively available in peer-reviewed literature, the behavior of this precursor can be inferred from computational investigations of other hafnium alkoxides and amides. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules, providing valuable insights into reaction pathways that are often difficult to probe experimentally.

Theoretical studies on a range of homoleptic hafnium precursors, including alkoxides like hafnium methoxide (B1231860) (Hf(OMe)₄) and hafnium tert-butoxide (Hf(OᵗBu)₄), have shown that the nature of the ligand significantly influences the precursor's reactivity. mdpi.com For hafnium alkoxides, which generally exhibit moderate reactivity, the steric bulk of the ligand is a critical factor in determining their interaction with a substrate surface. mdpi.com

In the case of Hf(mmp)₄, the 1-methoxy-2-methyl-2-propoxy ligand is sterically demanding. DFT calculations on simpler hafnium alkoxides suggest that such bulky ligands can create a significant energy barrier for the initial adsorption and subsequent ligand exchange reactions on a hydroxylated silicon surface, which is a common substrate in microelectronics. mdpi.com For instance, comparative DFT studies have shown that hafnium methoxide, with its smaller ligands, has a lower activation energy for surface reactions compared to hafnium tert-butoxide. mdpi.com It is therefore reasonable to predict that Hf(mmp)₄ would exhibit reactivity trends closer to those of other bulky alkoxide precursors.

The table below summarizes comparative activation energies for the first ligand exchange reaction of various hafnium precursors on a hydroxylated Si(100) surface, as determined by DFT calculations. This data provides context for the expected reactivity of Hf(mmp)₄.

| Hafnium Precursor | Ligand Type | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Tetrakis(dimethylamino)hafnium (TDMAH) | Amide | 7.1 - 28.4 |

| Hafnium Methoxide (Hf(OMe)₄) | Alkoxide | 33.0 |

| Hafnium Ethoxide (Hf(OEt)₄) | Alkoxide | ~40-60 |

| Hafnium tert-Butoxide (Hf(OᵗBu)₄) | Alkoxide | 70.2 |

| Hafnium Chloride (HfCl₄) | Halide | 71.4 |

Reaction Mechanisms of Precursor Decomposition and Surface Adsorption

The deposition of HfO₂ from Hf(mmp)₄ involves a series of complex chemical events, including gas-phase transport, surface adsorption, ligand-exchange reactions, and thermal decomposition. The specific pathways are highly dependent on the deposition conditions, such as temperature, pressure, and the co-reactant used (e.g., water, ozone).

Surface Adsorption: The initial step in the ALD or MOCVD process is the adsorption of the Hf(mmp)₄ molecule onto the substrate surface. For a typical silicon substrate, the surface is often hydroxylated, presenting -OH groups that can react with the precursor. The Hf(mmp)₄ molecule is expected to initially physisorb onto the surface, followed by chemisorption. This chemisorption likely involves the coordination of the hafnium center with a surface hydroxyl group. mdpi.com

Ligand Exchange: Following adsorption, a ligand exchange reaction is the primary mechanism for the formation of the Hf-O bond with the substrate. In this step, a proton from a surface hydroxyl group transfers to one of the mmp ligands, which is then released as the corresponding alcohol, 1-methoxy-2-methyl-2-propanol (B1581569). This leaves a hafnium sub-species chemically bonded to the surface. Theoretical studies on other hafnium alkoxides have shown that this is a crucial, self-limiting step in the ALD process. mdpi.com

Thermal Decomposition: At higher temperatures, typically in MOCVD processes, thermal decomposition of the Hf(mmp)₄ precursor can occur, both in the gas phase and on the surface. The ether functional group within the mmp ligand could potentially offer alternative decomposition pathways compared to simpler alkoxides. For instance, β-hydride elimination is a common decomposition route for some metal alkoxides, leading to the formation of an alkene and a metal-hydroxide species. While the mmp ligand does not have a β-hydrogen on the tertiary carbon bonded to the oxygen, other fragmentation pathways involving the C-O or C-C bonds of the ligand could be initiated at elevated temperatures.

Energetics of Ligand Cleavage and Film Formation Pathways

The energy required to break the hafnium-ligand bond is a key parameter that influences the deposition temperature and the purity of the resulting HfO₂ film. A precursor with a very low ligand cleavage energy may decompose prematurely in the gas phase, leading to particle formation and non-uniform films. Conversely, a very high cleavage energy would require high deposition temperatures, which can be detrimental to the underlying device structure.

Computational Modeling of Precursor Behavior in Gas Phase and at Interfaces

Computational modeling, extending beyond DFT, can provide a more dynamic picture of the Hf(mmp)₄ precursor's behavior.

Gas Phase Behavior: In the gas phase, computational fluid dynamics (CFD) can be used to model the transport of the Hf(mmp)₄ precursor within the deposition reactor. This is important for ensuring uniform delivery of the precursor to the substrate surface. Molecular dynamics (MD) simulations could, in principle, be used to study the conformational flexibility of the mmp ligands and to identify potential unimolecular decomposition pathways at high temperatures.

Behavior at Interfaces: At the gas-solid interface, multiscale modeling approaches are necessary to capture the full complexity of the deposition process. Quantum mechanical methods like DFT are essential for modeling the bond-breaking and bond-forming events of the surface reactions. The results from these calculations, such as reaction rates and activation energies, can then be used as input for larger-scale kinetic Monte Carlo (kMC) simulations. kMC models can simulate the evolution of the film over longer timescales, predicting properties like film thickness, uniformity, and surface roughness.

For a complex precursor like Hf(mmp)₄, modeling would need to account for the steric hindrance of the bulky ligands, which can affect the saturation of surface sites during an ALD cycle. The functionalized nature of the ligand, with its ether linkage, might also influence its interaction with the surface and its desorption characteristics.

Comparative Performance Analysis of Hafnium Precursors

Alkoxide-Based Precursors: Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) vs. Hafnium tert-butoxide

Alkoxide precursors are a significant class of compounds for Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) due to their moderate reactivity, thermal stability, and safety. mdpi.com Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV), often abbreviated as Hf(mmp)₄, and Hafnium tert-butoxide, Hf(OᵗBu)₄, are two prominent examples within this family.

Key differences arise from the structure of their ligands. Hf(mmp)₄ features a more complex, sterically hindered ligand compared to the tert-butoxide ligand in Hf(OᵗBu)₄. For alkoxide precursors, the size and structure of the ligands are crucial in determining their reactivity and deposition characteristics, as precursors with similar thermal stabilities will have their reactivity governed primarily by ligand size. mdpi.com Generally, bulkier ligands can lead to lower growth rates due to steric hindrance. harvard.edu

Hafnium tert-butoxide is noted for its high volatility and thermal stability up to at least 150°C, fully evaporating without decomposition. balazs.com However, other research has noted that precursors like Hf(mmp)₄ and its relatives are significantly less reactive to air and moisture than Hf(OᵗBu)₄, which improves handling and shelf-life. mocvd-precursor-encyclopedia.de The ALD process window for alkoxides typically falls within a high-temperature range of 250–480°C. mdpi.com This is because the ligand exchange reactions with water have little enthalpic driving force, requiring higher temperatures to proceed effectively. harvard.edu One study focusing on a related mmp-ligand precursor, Hf(OᵗBu)₂(mmp)₂, noted an ALD window of 275-425°C, but also observed that the mmp ligand's chemistry could lead to non-self-limiting growth due to β-hydride elimination, resulting in low growth rates. tandfonline.com

| Property | Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) [Hf(mmp)₄] | Hafnium tert-butoxide [Hf(OᵗBu)₄] |

|---|---|---|

| Precursor Class | Alkoxide | Alkoxide |

| Reactivity | Moderate; less sensitive to air/moisture | Moderate; highly reactive to moisture |

| Typical ALD Temperature | High (e.g., 275-425°C for related mmp precursors) tandfonline.com | High (within 250-480°C range) mdpi.com |

| Key Characteristics | Improved handling stability; potential for non-ideal growth due to ligand chemistry mocvd-precursor-encyclopedia.detandfonline.com | High volatility; clean evaporation without decomposition balazs.com |

| Primary Contamination Risk | Carbon tandfonline.comresearchgate.net | Carbon researchgate.net |

Alkylamide-Based Precursors: Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) vs. TDMAH, TEMAH, TDEAH

Alkylamide precursors, such as Tetrakis(dimethylamido)hafnium (TDMAH), Tetrakis(ethylmethylamido)hafnium (TEMAH), and Tetrakis(diethylamido)hafnium (TDEAH), are widely used for HfO₂ ALD due to their high reactivity and suitability for low-temperature processes. mdpi.commocvd-precursor-encyclopedia.de This high reactivity stems from lower thermal stabilities compared to halides and alkoxides. mdpi.com

Direct comparisons reveal significant differences in deposition behavior. The onset of HfO₂ growth using TDMAH occurs at temperatures approximately 100°C lower than for Hf(mmp)₄. mocvd-precursor-encyclopedia.de The kinetic control region for TDMAH is between 200-300°C, while for Hf(mmp)₄ it is higher, at 300-400°C. mocvd-precursor-encyclopedia.de Furthermore, TDMAH exhibits a broad diffusion-controlled growth window from 300-500°C, whereas Hf(mmp)₄ has a much narrower optimal window of 400-500°C. mocvd-precursor-encyclopedia.de This wider process window for alkylamides is a distinct advantage.

Theoretical calculations support these experimental findings, showing that the activation energies for surface reactions of hafnium amides (7.1 to 28.4 kJ/mol) are substantially lower than those for alkoxides (33.0 to 70.2 kJ/mol). mdpi.com This allows for ALD process temperatures even below 100°C for amides, with some studies demonstrating impurity-free film growth at temperatures as low as 50°C. mdpi.comharvard.edu In contrast, films deposited with Hf butoxide-mmp precursors tend to have higher carbon impurity content compared to those from amide precursors like TDEAH. tandfonline.comresearchgate.net

| Property | Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) | Alkylamides (TDMAH, TEMAH, TDEAH) |

|---|---|---|

| Reactivity / Activation Energy | Moderate (33.0–70.2 kJ/mol for alkoxides) mdpi.com | High (7.1–28.4 kJ/mol) mdpi.com |

| Deposition Temperature | Higher (Onset >300°C) mocvd-precursor-encyclopedia.de | Lower (Onset ~200°C, can be <100°C) mdpi.commocvd-precursor-encyclopedia.de |

| Process Window | Narrow (e.g., 400-500°C for diffusion-controlled growth) mocvd-precursor-encyclopedia.de | Wide (e.g., 300-500°C for TDMAH) mocvd-precursor-encyclopedia.de |

| Thermal Stability | Higher | Lower; can decompose at temperatures >300°C balazs.comacs.org |

| Primary Contamination Risk | Carbon tandfonline.comresearchgate.net | Carbon, Nitrogen researchgate.netnih.gov |

Halide-Based Precursors: Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) vs. HfCl₄, HfI₄

Halide precursors, particularly Hafnium tetrachloride (HfCl₄) and Hafnium tetraiodide (HfI₄), represent the inorganic route to HfO₂ deposition. HfCl₄ is a solid with a high sublimation point (320°C) and requires high deposition temperatures, typically above 300°C. balazs.comaip.org

The primary advantage of halide precursors is the potential for carbon-free HfO₂ films. balazs.comaip.org However, their use is fraught with challenges. The deposition process generates corrosive byproducts, such as hydrochloric acid (HCl) from HfCl₄, which can damage the deposition chamber and etch the growing film, leading to non-uniformity and roughness. harvard.edubalazs.comharvard.edu In contrast, Hf(mmp)₄ and other organometallic precursors are non-corrosive.

Halide precursors are also less reactive than alkoxides and alkylamides. The activation energy for the surface reaction of HfCl₄ is 76.1 kJ/mol, and for HfI₄ it is 71.4 kJ/mol, both significantly higher than for Hf(mmp)₄ and especially higher than for the alkylamides. mdpi.com While the resulting films are carbon-free, they can contain residual halides. Films grown from both HfCl₄ and HfI₄ at 300°C were found to contain about 0.4 at.% of halide residues. researchgate.net

| Property | Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) | Halides (HfCl₄, HfI₄) |

|---|---|---|

| Physical State | Liquid ereztech.com | Solid balazs.com |

| Deposition Temperature | High (e.g., >300°C) mocvd-precursor-encyclopedia.de | High (>300°C) aip.org |

| Byproducts | Organic alcohols, ethers | Corrosive acids (e.g., HCl) balazs.comaip.org |

| Film Uniformity | Generally good | Can be compromised by etching from byproducts harvard.eduharvard.edu |

| Contamination Profile | Carbon impurities tandfonline.comresearchgate.net | Carbon-free, but with residual halogens (Cl, I) aip.orgresearchgate.net |

Purity and Contamination Control in Relation to Film Quality

The purity of the precursor and the resulting film is paramount for achieving high-quality dielectric performance. Different precursor families present distinct contamination challenges that directly impact film quality.

Alkoxide Precursors (including Hf(mmp)₄): The main challenge for alkoxides is carbon contamination from incomplete ligand removal during the deposition process. researchgate.net For example, the Hf(OᵗBu)₄/O₃ process has been reported to result in carbon content as high as 8 at.%. researchgate.net This residual carbon can create trap sites within the band gap of HfO₂, increasing leakage currents and degrading the film's dielectric properties. researchgate.net Films deposited with an Hf butoxide-mmp precursor showed higher carbon content than those from an amide precursor. tandfonline.comresearchgate.net

Alkylamide Precursors (TDMAH, TEMAH, TDEAH): While highly reactive, alkylamides also carry a significant risk of carbon and nitrogen incorporation. researchgate.net Carbon contamination can arise from the partial decomposition of the precursor, especially at higher temperatures. researchgate.net Studies have shown that the choice of ligand matters; TDMAH, with simpler methyl groups, tends to result in lower carbon impurity concentrations compared to TEMAH, which contains both methyl and ethyl groups. nih.gov Lower carbon content has been directly linked to improved electrical performance, including reduced leakage current. nih.govresearchgate.net Using more powerful oxidants like high-density ozone instead of water can also reduce carbon content. researchgate.net

Halide Precursors (HfCl₄, HfI₄): These precursors offer the benefit of depositing carbon-free films. balazs.comaip.org However, the primary contamination issue is the incorporation of residual halogens (Cl or I) into the film, which can be around 0.4 at.%. researchgate.net Furthermore, the purity of the source HfCl₄ material itself can be a concern, with potential trace metal contaminants like zirconium, boron, sodium, and aluminum originating from the raw mineral sources. balazs.com While chlorine residue has been linked to higher leakage currents compared to carbon-contaminated films, iodine-based films have shown better electrical stability. researchgate.netresearchgate.net

The control of these impurities through precursor selection, process optimization (e.g., temperature, oxidant choice, purge times), and post-deposition annealing is crucial for fabricating reliable HfO₂-based electronic devices. researchgate.netresearchgate.net

| Precursor Class | Primary Contaminants | Source of Contamination | Impact on Film Quality |

|---|---|---|---|

| Alkoxides | Carbon | Incomplete combustion/removal of organic ligands researchgate.net | Creates trap states, increases leakage current researchgate.net |

| Alkylamides | Carbon, Nitrogen | Incomplete ligand removal, precursor decomposition researchgate.net | Degrades electrical performance; higher C content can increase non-ferroelectric phases nih.gov |

| Halides | Halogens (Cl, I), Trace Metals (Zr, B, Al) | Incomplete reaction; impurities in raw precursor material balazs.comresearchgate.net | Halogen residues can increase trap densities and leakage currents researchgate.netresearchgate.net |

Future Research Directions and Emerging Applications

Hybrid Deposition Techniques and Their Synergistic Effects

To overcome the limitations of individual deposition methods, researchers are increasingly exploring hybrid techniques that combine the advantages of different processes. These methods aim to achieve superior film properties, such as improved crystallinity, density, and interface quality, which may not be attainable with a single technique.

One promising area is the combination of ALD and CVD within a single deposition process. This synergy allows for the precise interface control and conformality of ALD, complemented by the higher growth rates of CVD for bulk film deposition. Such hybrid approaches are critical for manufacturing processes where both precision and throughput are essential.

The development of these hybrid techniques offers new possibilities for precursors like Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV). The unique reactivity and thermal properties of such precursors can be leveraged in novel ways within these combined processes to fabricate complex, high-performance material stacks.

Expansion into Novel Material Systems beyond Oxides

While hafnium(IV) oxide (HfO₂) is a cornerstone material in microelectronics as a high-κ dielectric, the applications for advanced hafnium precursors are expanding into a diverse range of novel material systems. balazs.com These new materials are critical for enabling next-generation technologies in computing, memory, and energy.

A significant area of research is the deposition of ferroelectric hafnium oxide. By doping HfO₂ with elements like silicon, zirconium, or aluminum, the material can be stabilized in a non-centrosymmetric orthorhombic crystal phase that exhibits ferroelectricity. atomfair.comnamlab.com This property, where an electrical polarization can be reversed by an external electric field, is being harnessed to create advanced non-volatile memory devices like Ferroelectric Field-Effect Transistors (FeFETs) and ferroelectric RAM (FeRAM). atomfair.comnamlab.com Furthermore, the ability of these materials to "remember" their past electrical state makes them ideal for building artificial synapses for brain-inspired, or neuromorphic, computing systems that promise ultra-low power consumption. atomfair.comsemiwiki.comscitechdaily.com

Beyond oxides, research is targeting other classes of hafnium-based materials:

Transition Metal Dichalcogenides (TMDs): Materials like hafnium diselenide (HfSe₂) are being investigated as next-generation 2D semiconductors due to their potential for high carrier mobility. gist.ac.kr

Hafnium Diboride (HfB₂): This ultra-high temperature ceramic is explored for applications requiring extreme thermal and chemical stability, such as coatings for aerospace components. The development of new CVD precursors is crucial for depositing high-quality HfB₂ films at lower temperatures. nih.gov

Hafnium Nitrides and Silicates: These materials continue to be relevant for applications such as diffusion barriers and gate dielectrics in semiconductor manufacturing. researchgate.net

The versatility of precursors is key to enabling these diverse applications. Precursors originally designed for oxide deposition can often be adapted for nitrides or other materials by changing the co-reactant gas (e.g., using ammonia (B1221849) for nitrides instead of water or ozone for oxides).

Table 2: Emerging Applications for Hafnium-Based Materials

| Material System | Key Property | Emerging Application(s) |

|---|---|---|

| Doped Hafnium Oxide (e.g., HfZrO) | Ferroelectricity | Non-Volatile Memory (FeFETs, FeRAM), Neuromorphic Computing, Infrared Sensors. atomfair.comsemiwiki.comacs.org |

| Hafnium Diselenide (HfSe₂) | 2D Semiconductor, High Mobility | Next-Generation Transistors, Optoelectronics. gist.ac.kr |

| Hafnium Diboride (HfB₂) | Ultra-High Temperature Stability | Protective Coatings for Extreme Environments. nih.gov |

| Hafnium Nitride (HfN) | Hardness, High Conductivity | Hard Coatings, Diffusion Barriers, Gate Electrodes. researchgate.net |

Advanced In-situ Monitoring and Feedback Control in Deposition Processes

To achieve the atomic-scale precision required for modern electronic devices, it is essential to "see" what is happening inside the deposition reactor in real-time. Advanced in-situ monitoring techniques provide this crucial window into the ALD and CVD processes, enabling improved efficiency, faster recipe development, and tighter process control. researchgate.netresearchgate.netaip.org

Several optical and mass-based techniques are employed to monitor the gas phase and surface reactions during deposition:

Fourier Transform Infrared Spectroscopy (FTIR): This technique can identify chemical species in the gas phase by detecting their characteristic absorption of infrared light. It is used to monitor the delivery of precursors like Tetrakis(ethylmethylamino)hafnium (TEMAH) and to study the reaction byproducts, offering insights into the deposition chemistry. researchgate.netnist.gov

Quadrupole Mass Spectrometry (QMS): QMS analyzes the composition of gases in the reactor by measuring the mass-to-charge ratio of ions. It is a primary tool for studying ALD reaction mechanisms and ensuring complete purging of precursors and byproducts between cycles. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): Ambient pressure XPS allows for the real-time, quantitative analysis of the chemical composition and bonding states at the substrate surface during the deposition cycle. figshare.comacs.orgacs.org This provides direct insight into how the precursor adsorbs, how surface ligands are removed, and how the film-substrate interface is formed. figshare.comacs.org

Spectroscopic Ellipsometry (SE): SE is an optical technique that measures changes in the polarization of light upon reflection from the substrate. It is highly sensitive to film thickness and can be used to monitor film growth on a sub-monolayer scale during each ALD cycle.

The data gathered from these in-situ tools can be integrated into feedback control systems. By actively monitoring critical process parameters, the system can make real-time adjustments to precursor flow rates, pulse times, or temperature to ensure consistent film quality from one substrate to the next and from one manufacturing run to another. This level of control is indispensable for high-volume manufacturing of advanced semiconductor devices. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) | Hf(OC(CH₃)₂CH₂OCH₃)₄ |

| Hafnium(IV) oxide | HfO₂ |

| Tetrakis(ethylmethylamino)hafnium | Hf(N(C₂H₅)(CH₃))₄ |

| Hafnium Diselenide | HfSe₂ |

| Hafnium Diboride | HfB₂ |

| Hafnium Nitride | HfN |

| Zirconium | Zr |

| Silicon | Si |

| Aluminum | Al |

| Ammonia | NH₃ |

| Water | H₂O |

Q & A

Basic: What synthetic methodologies are employed to prepare Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV)?

Methodological Answer:

This compound is synthesized via alkoxide ligand substitution reactions. Typically, hafnium tetrachloride (HfCl₄) is reacted with 1-methoxy-2-methyl-2-propanol in an anhydrous, inert environment (e.g., argon or nitrogen). The reaction proceeds under reflux in a non-polar solvent (e.g., toluene) to facilitate ligand exchange. Purification involves vacuum distillation or recrystallization to remove unreacted precursors and byproducts. Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy for ligand coordination confirmation and elemental analysis to verify stoichiometry .

Basic: How is the purity and structural integrity of this compound validated in research settings?

Methodological Answer:

Purity is assessed via:

- Thermogravimetric Analysis (TGA): To evaluate thermal stability and residual solvent content.

- X-ray Diffraction (XRD): For crystalline structure determination (if applicable).

- Fourier-Transform Infrared Spectroscopy (FTIR): To confirm ligand bonding (e.g., Hf-O-C stretching modes).

- Mass Spectrometry (MS): For molecular weight verification.

Advanced studies may use X-ray crystallography for precise coordination geometry analysis, as demonstrated for analogous hafnium β-diketonate complexes .

Advanced: How does the ligand structure of this compound influence its performance in atomic layer deposition (ALD) processes?

Methodological Answer:

The 1-methoxy-2-methyl-2-propoxy ligand enhances steric bulk and thermal stability compared to smaller ligands (e.g., dimethylamido). This reduces premature decomposition during ALD, enabling controlled layer-by-layer growth. Key parameters include:

- Vapor Pressure: Influenced by ligand volatility; bulkier ligands may lower volatility, requiring higher precursor temperatures.

- Reactivity with Oxidants: Methoxy groups may alter reaction kinetics with ozone or water, affecting film density and impurity incorporation.

Comparative studies with tetrakis(dimethylamido)hafnium (TDMAHf) suggest that alkoxide ligands improve thermal stability but may require optimized pulse/purge cycles to mitigate incomplete ligand removal .

Advanced: What experimental strategies address inconsistencies in hafnium oxide (HfO₂) film properties derived from this precursor?

Methodological Answer:

Data contradictions in HfO₂ film properties (e.g., dielectric constant, crystallinity) arise from:

- Ligand Decomposition Byproducts: Incomplete ligand removal during ALD can introduce carbon/hydrocarbon residues. Mitigation involves:

- Higher oxidant doses (e.g., O₃ instead of H₂O).

- Post-deposition annealing in oxygen-rich atmospheres.

- Substrate Temperature Optimization: Excessive temperatures may induce crystallization, while low temperatures lead to amorphous films.

- In Situ Monitoring: Quartz crystal microbalance (QCM) or spectroscopic ellipsometry ensures stoichiometric growth .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Chemically resistant gloves (e.g., nitrile), face shields, and flame-resistant lab coats.

- Storage: Inert atmosphere (argon) and moisture-free conditions at 2–8°C to prevent hydrolysis/oxidation.

- Ventilation: Use fume hoods for all manipulations; avoid contact with water or oxidizing agents due to potential exothermic reactions.

Safety data for analogous hafnium amides highlight risks of skin absorption and respiratory irritation .

Advanced: How does this precursor compare to other hafnium complexes (e.g., TEMAHf, TDMAHf) in high-κ dielectric applications?

Methodological Answer:

- Thermal Stability: Alkoxide ligands (as in this compound) exhibit higher decomposition temperatures (~300°C) than amide-based precursors (e.g., TEMAHf decomposes at ~150°C), reducing gas-phase nucleation.

- Film Quality: Amide precursors (e.g., TEMAHf) often yield higher-purity HfO₂ due to cleaner ligand oxidation but require stricter process control.

- Conformality: Bulkier ligands may hinder precursor diffusion in high-aspect-ratio structures, necessitating longer precursor pulses.

Benchmarking against TEMAHf and TDMAHf is critical for optimizing ALD parameters .

Advanced: What analytical techniques resolve ligand decomposition pathways during thermal processing?

Methodological Answer:

- Mass Spectrometry (MS) Coupled with TGA: Identifies volatile decomposition products (e.g., CO, CO₂, hydrocarbons) in real-time.

- X-ray Photoelectron Spectroscopy (XPS): Tracks carbon residue in deposited films.

- Density Functional Theory (DFT) Simulations: Predicts ligand dissociation energetics and reaction intermediates.

Studies on similar hafnium β-diketonates demonstrate ligand fragmentation above 250°C, correlating with film contamination risks .

Basic: What are the key applications of this compound beyond semiconductor manufacturing?

Methodological Answer:

- Catalysis: Acts as a Lewis acid catalyst in organic synthesis (e.g., Diels-Alder reactions).